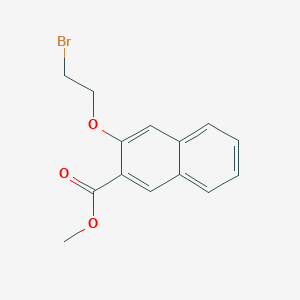![molecular formula C17H16INO B14229180 5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide CAS No. 616232-43-0](/img/structure/B14229180.png)
5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide is a complex organic compound that features a biphenyl group attached to an oxazolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide typically involves the reaction of 4-iodobiphenyl with 2,3-dimethyl-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiolate ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced biphenyl-oxazole derivatives.
Substitution: Formation of cyanobiphenyl-oxazole or thiobiphenyl-oxazole derivatives.
Applications De Recherche Scientifique
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, disrupting its function, while the oxazolium ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobiphenyl: Shares the biphenyl structure but lacks the oxazolium ring.
2,3-Dimethyl-1,3-oxazole: Contains the oxazole ring but lacks the biphenyl group.
Biphenyl-4-yl derivatives: Various derivatives with different substituents on the biphenyl group.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide is unique due to the combination of the biphenyl and oxazolium structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
616232-43-0 |
|---|---|
Formule moléculaire |
C17H16INO |
Poids moléculaire |
377.22 g/mol |
Nom IUPAC |
2,3-dimethyl-5-(4-phenylphenyl)-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NO.HI/c1-13-18(2)12-17(19-13)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YOTCUECBVDFHRM-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)


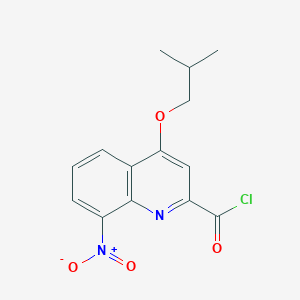

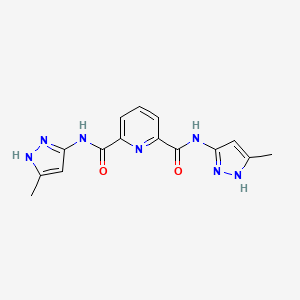

![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
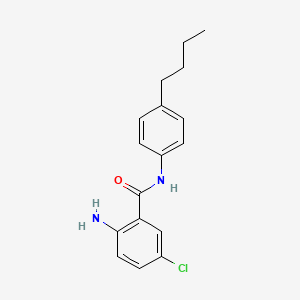
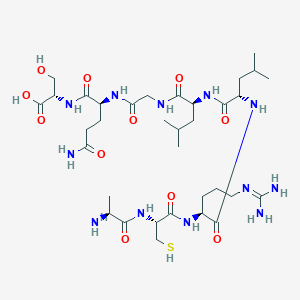


![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
